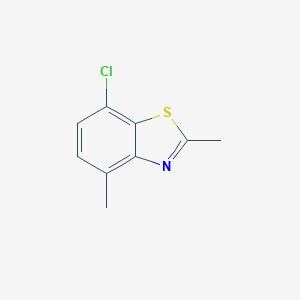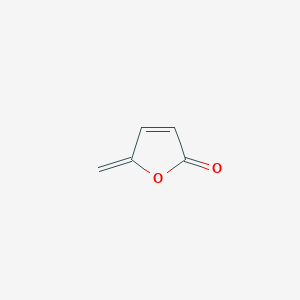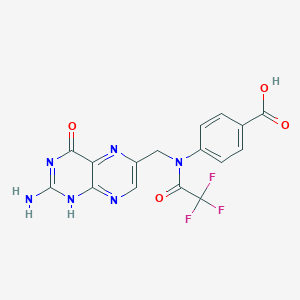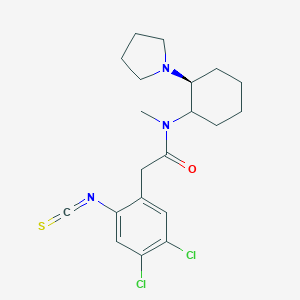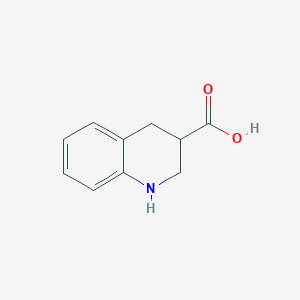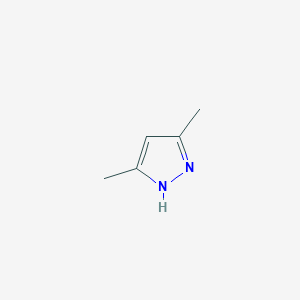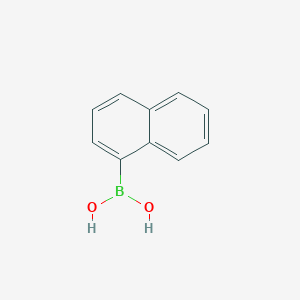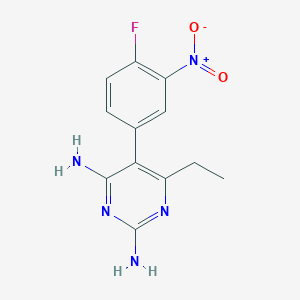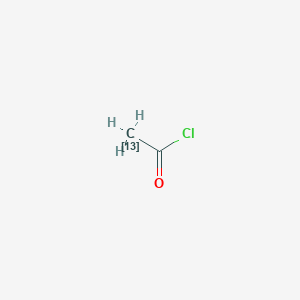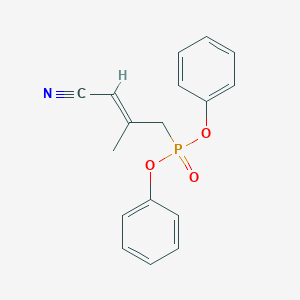
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile (MPB) is a synthetic compound that has been used in a variety of scientific and laboratory applications. MPB has been studied for its potential to be used in the synthesis of various organic compounds, for its ability to act as a catalyst in organic reactions, and for its potential to be used as a pharmaceutical and biotechnological agent.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile involves the reaction of 3-methyl-2-butenenitrile with diphenylphosphine oxide.
Starting Materials
3-Methyl-2-butenenitrile, Diphenylphosphine oxide, Sodium hydride, DMF (Dimethylformamide), Chloroform, Methanol
Reaction
Step 1: Dissolve 3-methyl-2-butenenitrile (1.0 g, 10.4 mmol) in dry DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer., Step 2: Add sodium hydride (0.4 g, 10.4 mmol) to the flask and stir the mixture for 30 minutes under nitrogen atmosphere., Step 3: Add diphenylphosphine oxide (2.2 g, 10.4 mmol) to the flask and stir the mixture for 3 hours at room temperature., Step 4: Pour the reaction mixture into a separatory funnel containing chloroform (50 mL)., Step 5: Extract the organic layer with 1 M HCl (50 mL) and then with water (50 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter., Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 8: Recrystallize the crude product from methanol to obtain 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile as a white solid (yield: 70-80%).
科学研究应用
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has been used in a variety of scientific and laboratory applications, including the synthesis of organic compounds, the catalytic activation of organic reactions, and the potential use as a pharmaceutical and biotechnological agent. 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has also been used in the synthesis of polymeric materials, such as polyurethanes, and in the synthesis of polysaccharides, such as chitosan.
作用机制
The mechanism of action of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile is not completely understood. It is believed that 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile acts as a catalyst in organic reactions by forming a reversible complex with the reactants. This complex is thought to facilitate the reaction by stabilizing the transition state of the reaction, thus allowing the reaction to occur more rapidly.
生化和生理效应
The biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have a moderate effect on the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
实验室实验的优点和局限性
The advantages of using 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability under a wide range of conditions. However, there are some limitations to its use. For example, it is not soluble in water and is sensitive to light and heat. In addition, it is not suitable for use in certain types of reactions, such as those involving strong acids or bases.
未来方向
The potential future directions for the use of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile include its use as a catalyst for the synthesis of organic compounds, its use as a pharmaceutical and biotechnological agent, its use in the synthesis of polymeric materials, and its use in the synthesis of polysaccharides. In addition, further research is needed to understand the biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile and to develop methods for its safe and effective use in laboratory experiments.
属性
IUPAC Name |
(E)-4-diphenoxyphosphoryl-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIWTSEFXVTPC-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

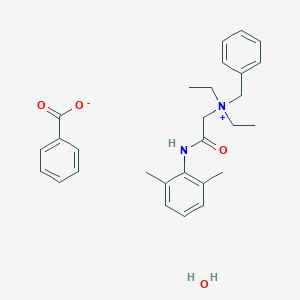
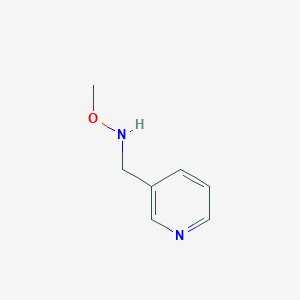
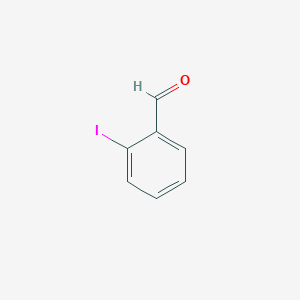
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
